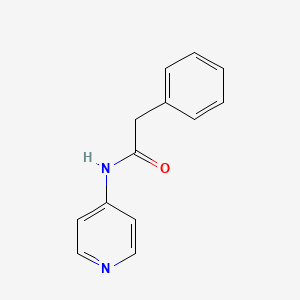

![molecular formula C16H20N2O2 B5569318 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

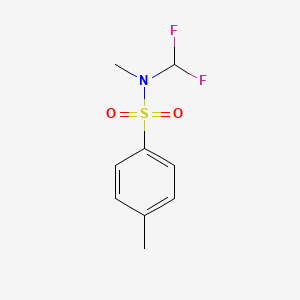

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a small molecule inhibitor of the NF-κB signaling pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. Due to its ability to modulate NF-κB activity, QNZ has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Applications De Recherche Scientifique

Medicinal Chemistry: Antimalarial Agents

Quinoline derivatives have a rich history in medicinal chemistry, particularly as antimalarial agents. The structure of N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide may be explored for potential antimalarial activity, given the historical significance of quinoline-based compounds like chloroquine and mefloquine .

Synthetic Organic Chemistry: Catalysts and Reagents

In synthetic organic chemistry, quinoline derivatives can act as catalysts or reagents in various reactions. The compound could be investigated for its potential to catalyze or participate in organic transformations, possibly leading to more efficient synthesis methods .

Industrial Chemistry: Material Science Applications

Quinoline compounds have applications in material science, such as in the creation of novel polymers or as additives to improve material properties. Research into N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide could uncover new uses in this field .

Photovoltaic Applications: Third-Generation Solar Cells

Quinoline derivatives are gaining popularity in third-generation photovoltaic applications. The subject compound could be a candidate for use in polymer solar cells or dye-sensitized solar cells, contributing to the development of more efficient renewable energy sources .

Neuroprotective Potential: Antioxidants in Neurodegenerative Diseases

Recent studies suggest that quinoline derivatives show promise as antioxidants with neuroprotective potential. This compound could be investigated for its efficacy in combating oxidative stress-related neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Green Chemistry: Sustainable Chemical Processes

The push for greener and more sustainable chemical processes has led to an interest in quinoline derivatives. N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide might be utilized in developing environmentally friendly synthesis pathways, aligning with societal expectations for sustainable chemistry .

Mécanisme D'action

Target of Action

Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinoline derivatives are known to interact with cells and have been screened for their efficacy against typical drugs

Biochemical Pathways

Quinoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

As a quinoline derivative, it may exhibit a range of biological activities, but specific effects would depend on its interaction with its targets .

Propriétés

IUPAC Name |

N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-15(19)18(11(2)3)10-13-9-12-7-5-6-8-14(12)17-16(13)20/h5-9,11H,4,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVUZGOQHVXQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

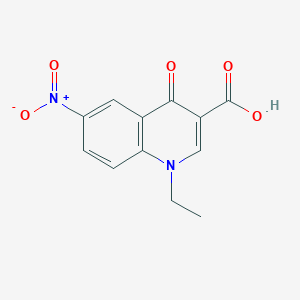

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

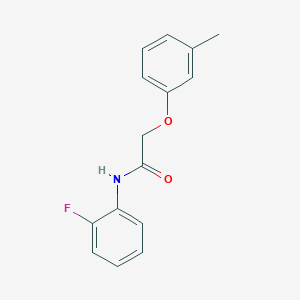

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

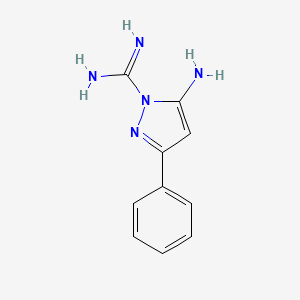

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)